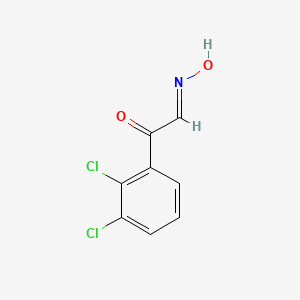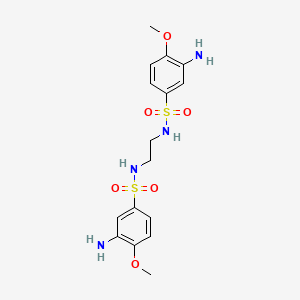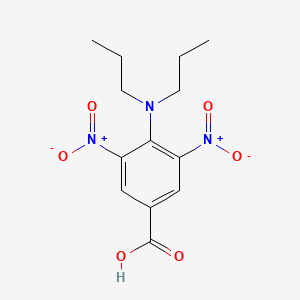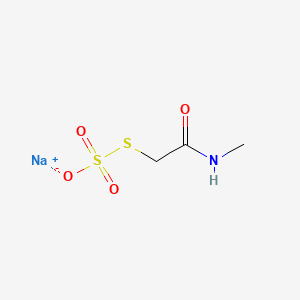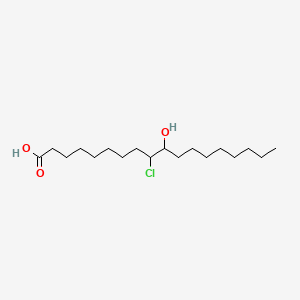
9-Chloro-10-hydroxyoctadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-10-hydroxyoctadecanoic acid is an organic compound with the molecular formula C18H35ClO3. It is a chlorinated fatty acid derivative, characterized by the presence of a chlorine atom at the 9th position and a hydroxyl group at the 10th position on the octadecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-chloro-10-hydroxyoctadecanoic acid typically involves the chlorination of 10-hydroxyoctadecanoic acid. One common method is the reaction of 10-hydroxyoctadecanoic acid with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 9th position . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 9-Chloro-10-hydroxyoctadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the chlorine atom, yielding 10-hydroxyoctadecanoic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: 9-chloro-10-oxooctadecanoic acid.
Reduction: 10-hydroxyoctadecanoic acid.
Substitution: 9-substituted-10-hydroxyoctadecanoic acid derivatives.
Scientific Research Applications
9-Chloro-10-hydroxyoctadecanoic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various industrial processes
Mechanism of Action
The mechanism of action of 9-chloro-10-hydroxyoctadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 10th position allows it to participate in hydrogen bonding and other interactions with biological molecules. The chlorine atom at the 9th position can influence the compound’s reactivity and binding affinity. These structural features enable the compound to modulate various biochemical pathways, including those involved in lipid metabolism and inflammatory responses .
Comparison with Similar Compounds
10-Hydroxyoctadecanoic acid: Lacks the chlorine atom at the 9th position.
9,10-Dihydroxyoctadecanoic acid: Contains an additional hydroxyl group at the 9th position instead of a chlorine atom.
9-Chloro-10-oxooctadecanoic acid: Contains a carbonyl group at the 10th position instead of a hydroxyl group
Uniqueness: 9-Chloro-10-hydroxyoctadecanoic acid is unique due to the presence of both a chlorine atom and a hydroxyl group on the octadecanoic acid chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
2632-61-3 |
|---|---|
Molecular Formula |
C18H35ClO3 |
Molecular Weight |
334.9 g/mol |
IUPAC Name |
9-chloro-10-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H35ClO3/c1-2-3-4-5-8-11-14-17(20)16(19)13-10-7-6-9-12-15-18(21)22/h16-17,20H,2-15H2,1H3,(H,21,22) |
InChI Key |
OBJQYZRZIIFTBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



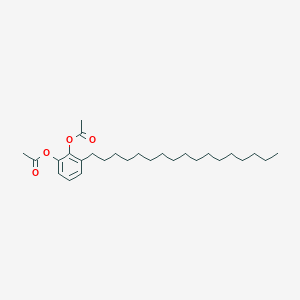
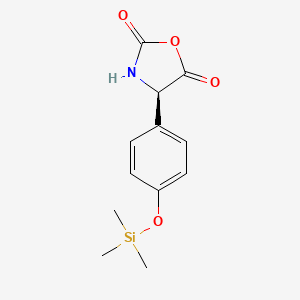

![2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B15179745.png)
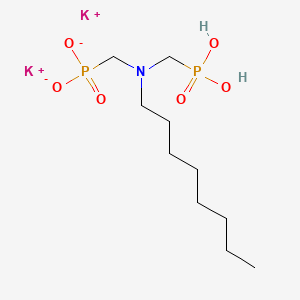
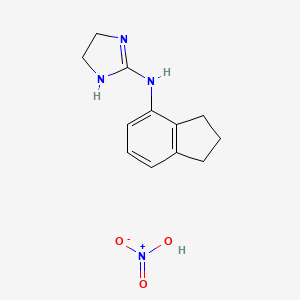

![[2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl laurate](/img/structure/B15179757.png)
